

# Solid-Phase Extraction of Vitamin K from Biological Samples: Application Notes and Protocols

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## Compound of Interest

Compound Name: Vitamin K

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## Introduction

**Vitamin K**, a group of fat-soluble vitamins, plays a crucial role in blood coagulation, bone metabolism, and the regulation of vascular calcification.[1] Accurate quantification of **vitamin K** vitamers (K1 - phyloquinone, and K2 - menaquinones) in biological matrices is essential for clinical diagnostics, nutritional assessment, and pharmacokinetic studies. However, the lipophilic nature and low endogenous concentrations of **vitamin K** present significant analytical challenges, particularly in complex biological samples such as plasma, serum, and tissues.[1]

Solid-phase extraction (SPE) is a widely adopted sample preparation technique that effectively addresses these challenges by isolating and concentrating **vitamin K** from interfering matrix components.[2] This application note provides detailed protocols for the solid-phase extraction of **vitamin K** from various biological samples, along with a summary of their performance characteristics to aid researchers in selecting the most appropriate method for their specific application.

## Principles of Solid-Phase Extraction for Vitamin K

SPE is a chromatographic technique used for the selective adsorption of analytes from a liquid sample onto a solid sorbent. The basic steps involved in SPE for **vitamin K** extraction are:

- **Column Conditioning:** The SPE sorbent is activated and equilibrated with a solvent to ensure reproducible retention of the analyte.
- **Sample Loading:** The pre-treated biological sample is passed through the SPE cartridge, where **vitamin K** is retained on the sorbent.
- **Washing:** The cartridge is washed with a specific solvent to remove interfering compounds while **vitamin K** remains bound to the sorbent.
- **Elution:** A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified **vitamin K** for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Common sample pretreatment techniques used before SPE include protein precipitation (PP) with organic solvents like ethanol or methanol, and liquid-liquid extraction (LLE) using non-polar solvents such as hexane.[2]

## Experimental Protocols

This section details two distinct SPE protocols for the extraction of **vitamin K** from different biological matrices: human plasma/serum and fat-containing foods.

### Protocol 1: Extraction of Vitamin K1 from Human Serum/Plasma

This protocol is adapted from a method utilizing a polymeric reversed-phase SPE sorbent for the analysis of **vitamin K1** in serum.[4]

Materials:

- Human serum or plasma sample
- Internal Standard (IS) solution (e.g., a **vitamin K** derivative)
- Ethanol
- Hexane

- Polymeric Reversed-Phase SPE cartridges
- HPLC or LC-MS/MS system

Procedure:

- Sample Pretreatment:
  - To 500  $\mu$ L of serum, add the internal standard and 2 mL of ethanol.[\[5\]](#)
  - Vortex the mixture to precipitate proteins.
  - Add 4 mL of hexane and vortex thoroughly for liquid-liquid extraction.[\[5\]](#)
  - Centrifuge to separate the layers and collect the upper hexane layer.
- Solid-Phase Extraction:
  - Conditioning: Condition the polymeric RP-SPE cartridge according to the manufacturer's instructions.
  - Loading: Load the hexane extract onto the conditioned SPE cartridge.
  - Washing: Wash the cartridge to remove residual interferences.
  - Elution: Elute **vitamin K1** with an appropriate solvent.
- Analysis:
  - Evaporate the eluate to dryness under a stream of nitrogen.
  - Reconstitute the residue in a suitable solvent for injection into the HPLC or LC-MS/MS system.

## Protocol 2: Extraction of Vitamin K1 from Fat-Containing Foods

This protocol is based on a method developed for the determination of **vitamin K1** in fat-containing foods using ultrasound-assisted extraction followed by SPE with a silica-based sorbent.[\[3\]](#)[\[6\]](#)

#### Materials:

- Fat-containing food sample
- n-hexane
- Diethyl ether
- Silica SPE cartridges
- Ultrasound bath
- LC-MS/MS system

#### Procedure:

- Sample Pretreatment (Ultrasound-Assisted Extraction):
  - Homogenize the food sample.
  - Mix the homogenized sample with a suitable solvent at a material-to-liquid ratio of 1:70 (g/mL).[\[3\]](#)[\[6\]](#)
  - Perform ultrasound-assisted extraction at 50 °C and 700 W for 50 minutes.[\[3\]](#)[\[6\]](#)
  - Centrifuge the mixture and collect the supernatant.
- Solid-Phase Extraction:
  - Conditioning: Activate the silica SPE column with 6 mL of n-hexane.[\[3\]](#)
  - Loading: Pass the extract through the column at a flow rate of 1.0 mL/min.[\[3\]](#)
  - Washing: Rinse the cartridge with 6 mL of n-hexane at a flow rate of 1.0 mL/min.[\[3\]](#)

- Elution: Elute **vitamin K1** with 8 mL of a hexane/diethyl ether (97:3, v/v) solution.[\[3\]](#)[\[6\]](#)
- Analysis:
  - Dry the eluate with nitrogen.[\[3\]](#)
  - Reconstitute the residue in 1 mL of methanol and vortex.[\[3\]](#)
  - Filter the solution through a 0.22 µm filter before injecting it into the LC-MS/MS system.[\[3\]](#)

## Data Presentation

The performance of different SPE protocols for **vitamin K** extraction is summarized in the tables below.

Table 1: Performance of SPE Protocols for **Vitamin K1** in Human Serum/Plasma

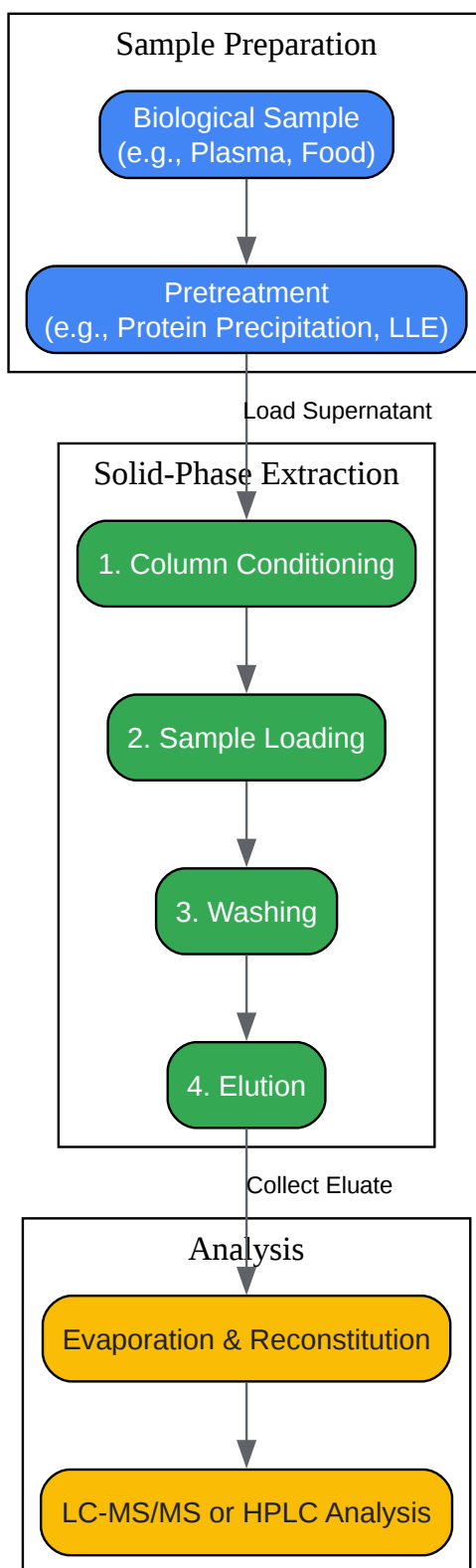
Parameter	Method 1	Method 2
Sample Volume	200 µL Serum	500 µL Serum
SPE Sorbent	Oasis PRiME HLB µElution Plate	Polymeric RP-SPE
Pretreatment	Protein Precipitation with Ethanol	Protein Precipitation with Ethanol & LLE with Hexane
Elution Solvent	Heptane	Not Specified
Analytical Method	UPLC-MS/MS	HPLC with Fluorescence Detection
Recovery	80.2–93.2%	Not Specified
Lower Limit of Quantification (LLOQ)	0.05 ng/mL	0.03 ng/mL
Reference		<a href="#">[4]</a>

Table 2: Performance of SPE Protocol for **Vitamin K1** in Fat-Containing Foods

Parameter	Value
Sample Type	Fat-Containing Foods
SPE Sorbent	Silica Gel
Pretreatment	Ultrasound-Assisted Extraction
Elution Solvent	n-hexane/diethyl ether (97:3, v/v)
Analytical Method	LC-MS/MS
Recovery	80.9–119.1%
Limit of Detection (LOD)	0.05 µg/kg
Limit of Quantification (LOQ)	0.16 µg/kg
Reference	<a href="#">[3]</a> <a href="#">[6]</a>

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of **vitamin K** from biological samples.

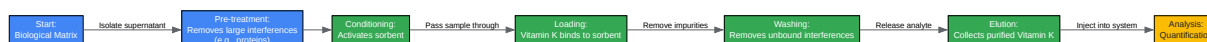


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Caption: General workflow for solid-phase extraction of **vitamin K**.

## Logical Relationship of SPE Steps

The following diagram illustrates the logical progression and purpose of each step in a typical solid-phase extraction protocol for **vitamin K**.



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Caption: Logical flow of the SPE process for **vitamin K** purification.

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